molecular formula C4H3BrClN3O B1496064 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one CAS No. 55740-64-2

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one

Cat. No.: B1496064
CAS No.: 55740-64-2
M. Wt: 224.44 g/mol
InChI Key: MXYGAMSKCAQGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one is a halogenated pyrimidinone derivative featuring an amino group at position 2, bromine at position 5, and chlorine at position 5. Its molecular formula is C₄H₃BrClN₃O, with a molar mass of 235.45 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, Cl) and an electron-donating amino group, creating a polarized aromatic system.

Properties

IUPAC Name

2-amino-5-bromo-4-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3O/c5-1-2(6)8-4(7)9-3(1)10/h(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYGAMSKCAQGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286909
Record name 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55740-64-2
Record name NSC48251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves treating a suspension of 2-amino-6-chloropyrimidin-4(1H)-one with bromine in methanol at low temperatures, yielding the desired compound.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antibacterial and antifungal properties. Derivatives of this compound have shown efficacy in inhibiting microbial growth, making it a promising candidate for developing new antimicrobial treatments.

Table 1: Biological Activity of this compound Derivatives

Compound NameActivity TypeEfficacyReference
This compoundAntibacterialModerate to High
5-Bromo-2-chloro-pyrimidin-4-amineAntiviralEffective against HSV strains
4-Amino-5-bromo-2-chloropyrimidineAntifungalSignificant

Enzyme Inhibition

Additionally, this compound has been explored for its role as an inhibitor of thymidylate synthase and dihydrofolate reductase , both critical enzymes in cancer therapy and bacterial infections. The inhibition of these enzymes can disrupt nucleotide synthesis, thereby hindering the proliferation of cancer cells and bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to its structure can significantly impact its interaction profiles and biological efficacy. For instance, variations at the C-6 position have been shown to alter antiviral activity against various virus strains, indicating the importance of specific substituents in enhancing therapeutic effects .

Table 2: Structural Variants and Their Biological Activities

VariantStructural ModificationBiological Activity
2-Amino-5-bromo-6-methylpyrimidin-4-oneMethyl group at C-6Enhanced antiviral activity
2-Amino-5-bromo-4(3H)-pyrimidinoneDifferent substitutions at C-6Varied toxicity thresholds

Case Studies

In a study evaluating the antiviral properties of various derivatives, some compounds were found to be effective against herpes simplex viruses (HSV) but exhibited toxicity near their efficacy threshold. This highlights the need for careful optimization in drug development processes .

Another investigation into the anti-inflammatory effects of pyrimidine derivatives found that certain compounds exhibited significant inhibition of COX enzymes, which are involved in inflammatory responses. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Agents
2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one has been identified as a precursor in the synthesis of antiviral drugs, specifically Etravirine, which is used in the treatment of HIV. The compound acts as an intermediate in the preparation of various derivatives that exhibit antiviral properties .

2. Anticancer Research
Research indicates that derivatives of this compound show promise in targeting cancer cells. The halogenated structure contributes to its ability to interact with biological molecules, potentially inhibiting tumor growth .

3. Synthesis of Other Bioactive Compounds
The compound serves as a building block for synthesizing other pharmaceuticals targeting infectious diseases and cancer. Its unique structural features allow for modifications that can enhance efficacy against specific biological targets .

Case Study 1: Synthesis of Etravirine

A patent outlines a process for synthesizing Etravirine using this compound as an intermediate. The synthesis involves several steps, including bromination and amination, demonstrating the compound's utility in developing effective HIV treatments .

Case Study 2: Antitumor Activity

A study evaluated the antitumor activity of various pyrimidine derivatives, including those derived from this compound. Results indicated significant cytotoxic effects on cancer cell lines, highlighting its potential as a lead compound for further drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The target compound’s reactivity and electronic profile are distinct from analogs due to the positions of its substituents. Key comparisons include:

6-Amino-5-bromopyrimidin-4(3H)-one (CAS 6312-71-6)
  • Structure: Amino group at position 6, bromine at position 5.
  • Similarity : 0.64 (based on structural overlap) .
  • Absence of chlorine at position 6 diminishes electrophilicity compared to the target compound.
5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one (CAS 2356116-04-4)
  • Structure : Chlorine at position 2, bromine at position 5, methyl groups at positions 3 and 6.
  • Key Differences :
    • Methyl groups introduce steric bulk, reducing solubility in polar solvents .
    • Chlorine at position 2 (vs. position 6 in the target compound) alters regioselectivity in substitution reactions.
2-Amino-6-methylpyrimidin-4(1H)-one
  • Structure : Methyl group at position 6 instead of chlorine.
  • Key Differences :
    • Methyl substitution reduces electronegativity, making the ring less reactive toward nucleophilic attack .
    • Lacks halogen-mediated intermolecular interactions (e.g., halogen bonding).

Physicochemical Properties

Property 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one 6-Amino-5-bromopyrimidin-4(3H)-one 5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one
Molecular Formula C₄H₃BrClN₃O C₄H₄BrN₃O C₆H₆BrClN₂O
Molar Mass (g/mol) 235.45 218.00 237.48
Halogen Substituents Br (C5), Cl (C6) Br (C5) Br (C5), Cl (C2)
Hydrogen Bonding Strong (NH₂, carbonyl) Moderate (NH₂, carbonyl) Weak (methyl groups hinder H-bonding)

Research Findings and Data

Crystallographic Insights

  • The target compound’s analogs (e.g., 2-amino-6-methylpyrimidin-4(1H)-one) exhibit N–H⋯O and π–π stacking interactions (face-to-face distance: 3.776 Å) in crystal structures, stabilizing the lattice .
  • Halogenated derivatives show shorter intermolecular distances due to Cl/Br-mediated van der Waals interactions.

Spectroscopic Data

  • ¹H/¹³C NMR Shifts :
    • Target compound’s NH₂ group resonates at δ 6.2–6.5 ppm (¹H), while carbonyl carbons appear at δ 160–165 ppm (¹³C) .



    • Methyl-substituted analogs show upfield shifts for alkyl protons (δ 2.1–2.3 ppm) .

Preparation Methods

Process Outline:

  • Starting Material: 2,6-Dichloropyrimidin-4(1H)-one or its amine derivative.
  • Bromination: The compound is subjected to bromination under mild conditions to selectively introduce a bromine atom at the 5-position.
  • Amination: The amino group is introduced at the 2-position either before or after bromination, depending on the route.
  • Purification: Crystallization is preferred over chromatographic methods to obtain high purity product efficiently.

This process allows for a high-purity product with improved overall yield and avoids complex chromatographic purification steps common in earlier methods.

Acetylation and Subsequent Functionalization

An intermediate acetylated compound, such as 4-(6-(acetylamino)-2-chloropyrimidin-4-yloxy)-3,5-dimethylbenzonitrile, is used in related syntheses. Although this intermediate is more complex, the acetylation step is critical for controlling reactivity and selectivity during subsequent amination and bromination steps.

  • Acetylation Agents: Acetyl chloride or acetic anhydride.
  • Reaction Conditions: Can be performed neat or in inert organic solvents, often in the presence of bases like sodium or potassium carbonate.
  • Temperature: From room temperature up to reflux temperature depending on solvent and reagent.

This step improves the stability and handling of intermediates and facilitates downstream reactions.

Amination Using Sodium Amide under Nitrogen Protection

A method related to amination involves the use of sodium amide (NaNH2) in anhydrous organic solvents under nitrogen atmosphere to introduce the amino group efficiently.

  • Procedure:
    • Organic solvent is dried and purged with nitrogen.
    • Sodium amide is added to the solvent.
    • The brominated pyrimidine precursor is added, and the mixture is heated to reflux.
    • After reaction completion, the mixture is cooled, and product is isolated by crystallization.

This one-step amination approach is noted for its safety, simplicity, and suitability for industrial scale-up.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome Notes
Starting Material 2,6-Dichloropyrimidin-4(1H)-one derivatives Pyrimidine core with halogens Precursor for selective substitution
Bromination Brominating agents under mild conditions Introduce bromine at 5-position Avoids overbromination, high regioselectivity
Amination Sodium amide in dry organic solvent under N2 Introduce amino group at 2-position One-step, industrially feasible
Acetylation Acetyl chloride or acetic anhydride with base Protect amino group for controlled reactions Enhances intermediate stability
Purification Crystallization Obtain high purity product Avoids chromatographic purification

Research Findings and Industrial Relevance

  • The one-step amination method using sodium amide under nitrogen is highlighted for its operational safety and simplicity, making it suitable for large-scale pharmaceutical manufacturing.
  • The bromination step is optimized to occur under mild conditions, minimizing side reactions and facilitating downstream processing.
  • Acetylation of amino intermediates prior to further functionalization improves yield and purity, as well as handling safety.
  • Avoidance of chromatographic purification steps reduces cost and complexity, with crystallization favored for product isolation.
  • The overall synthetic route achieves improved yields (~30% or higher in related processes) and high purity, essential for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of pyrimidinone precursors. For example, bromination of 2-amino-6-chloropyrimidin-4(1H)-one using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves selective bromination at the 5-position. Reaction optimization should focus on solvent polarity, temperature control, and stoichiometric ratios to minimize side products (e.g., over-bromination). Characterization via ¹H NMR and HRMS is critical to confirm regioselectivity and purity .
Synthetic Route ConditionsYield (%)Purity (HPLC)
Bromination with NBSDMF, 80°C72–83%≥95%
Chlorination via POCl₃Reflux, 110°C68%90%

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effects of bromine and chlorine at positions 5 and 6 activate the pyrimidinone ring for nucleophilic attack at the 4-position. Computational studies (DFT) can predict charge distribution, while experimental validation via kinetic assays with varying nucleophiles (e.g., amines, thiols) quantifies reactivity. For example, reactions with primary amines proceed faster than with secondary amines due to steric hindrance .

Advanced Research Questions

Q. What mechanistic insights explain the antagonistic effects of this compound on dihydropyrimidine dehydrogenase (DPD) in combination with 5-fluorouracil (5-FU)?

  • Methodological Answer : The compound inhibits DPD, a key enzyme in 5-FU catabolism, by competitively binding to the catalytic site. In vitro assays using human liver microsomes and LC-MS quantification of 5-FU metabolites (e.g., dihydro-5-FU) demonstrate dose-dependent inhibition. Structural analogs like bropirimine (2-amino-5-bromo-6-phenyl-4-pyrimidinone) show similar mechanisms, suggesting halogen substituents enhance binding affinity .
Inhibitor IC₅₀ (µM)Binding Mode
Target Compound12.3 ± 1.5Competitive
Bropirimine9.8 ± 0.9Competitive

Q. How do crystallographic data resolve contradictions in the tautomeric forms of this compound under varying pH conditions?

  • Methodological Answer : X-ray crystallography reveals that the compound predominantly exists as the 4(1H)-one tautomer in neutral conditions, while protonation at N1 under acidic conditions shifts equilibrium to the 4-hydroxy form. Synchrotron-based studies (e.g., at pH 2.0 vs. 7.4) coupled with Hirshfeld surface analysis quantify hydrogen-bonding networks and tautomeric stability .

Experimental Design & Data Analysis

Q. What strategies mitigate spectral overlap in ¹H NMR characterization of halogenated pyrimidinones?

  • Methodological Answer : Use high-field NMR (≥500 MHz) and deuterated solvents (DMSO-d₆ or CDCl₃) to resolve aromatic proton signals. For example, the H3 proton in this compound appears as a singlet at δ 8.2–8.4 ppm, while NH₂ protons resonate as broad peaks at δ 6.5–7.0 ppm. DOSY experiments distinguish between monomeric and aggregated species .

Q. How can conflicting bioactivity data for halogenated pyrimidinones be reconciled across studies?

  • Methodological Answer : Discrepancies often arise from variations in cell lines, assay conditions, or impurity profiles. Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and stringent QC (HPLC purity ≥98%) are essential. For instance, cytotoxicity in HeLa cells may not correlate with DPD inhibition due to off-target effects .

Structure-Activity Relationship (SAR) Studies

Q. Which structural modifications enhance the DPD inhibitory activity of this compound?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃ at position 5) increases electrophilicity, improving enzyme binding. Conversely, bulky substituents (e.g., phenyl at position 6) reduce activity due to steric clashes. SAR tables comparing IC₅₀ values for analogs guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.